molecular formula C19H23ClN2O B133528 2-[4-[2-(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol CAS No. 1391053-56-7

2-[4-[2-(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol

Cat. No.: B133528
CAS No.: 1391053-56-7
M. Wt: 330.8 g/mol
InChI Key: XGASXXNYJHWVQX-UHFFFAOYSA-N
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Description

Chemical Identity: 2-[4-[2-(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol, commonly known as Hydroxyzine (or its hydrochloride/dihydrochloride salt), is a diphenylmethane-piperazine derivative. Its IUPAC name is 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]ethanol .

Properties

IUPAC Name

2-[4-[[2-(4-chlorophenyl)phenyl]methyl]piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O/c20-18-7-5-16(6-8-18)19-4-2-1-3-17(19)15-22-11-9-21(10-12-22)13-14-23/h1-8,23H,9-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGASXXNYJHWVQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=CC=CC=C2C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[2-(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol typically involves the reaction of 4-chlorobenzhydryl chloride with piperazine, followed by the addition of ethylene oxide. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-[4-[2-(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C19H25ClN2O
  • Molecular Weight : 330.852 g/mol
  • CAS Number : 164726-80-1

The compound features a piperazine ring, which is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.

Pharmacological Applications

  • Antihistamine Activity :
    • The compound is often studied as an impurity in cetirizine dihydrochloride, an antihistamine used to treat allergic reactions. Understanding the behavior of this compound can provide insights into the efficacy and safety profiles of antihistamines .
  • Neuropharmacological Studies :
    • Research indicates that piperazine derivatives can exhibit central nervous system activity. Studies have shown that compounds similar to 2-[4-[2-(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol may influence neurotransmitter systems, potentially leading to applications in treating anxiety or depression .
  • Antipsychotic Properties :
    • Some derivatives of piperazine have been investigated for their antipsychotic effects. The structural modifications present in this compound may enhance its affinity for dopamine receptors, suggesting potential use in managing psychotic disorders .

Case Study 1: Antihistamine Impurity Analysis

A study conducted on the impurity profile of cetirizine highlighted the presence of this compound. The research focused on the chromatographic separation techniques used to identify and quantify this impurity, emphasizing its relevance in quality control during drug manufacturing .

Case Study 2: Neuropharmacological Screening

In a neuropharmacological screening of various piperazine derivatives, researchers found that compounds similar to this compound exhibited significant binding affinity to serotonin receptors. This suggests a potential mechanism for anxiolytic effects, warranting further investigation into its therapeutic applications .

Safety and Regulatory Information

The compound has been classified under various safety regulations due to its chemical properties. It is essential for researchers to adhere to guidelines regarding handling and disposal:

  • GHS Classification : Hazardous when ingested or inhaled.
  • Regulatory Status : Subject to specific regulations due to its classification as an impurity in pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[4-[2-(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol involves its interaction with histamine H1 receptors. By binding to these receptors, it inhibits the action of histamine, thereby reducing allergic symptoms. The molecular targets include the histamine H1 receptor, and the pathways involved are related to the inhibition of histamine-induced signaling .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

Table 1: Structural and Pharmacological Comparison
Compound Name Key Structural Differences Pharmacological Class Receptor Selectivity Therapeutic Uses References
Hydroxyzine Ethanol side chain 1st-gen antihistamine H1, muscarinic, 5-HT Anxiety, allergies, sedation
Levocetirizine Acetic acid group replacing ethanol 2nd-gen antihistamine Selective H1 Allergic rhinitis, urticaria
Decloxizine Benzhydryl group without 4-chlorophenyl substitution 1st-gen antihistamine H1 Allergies (less common)
Hydroxyzine Compound A Lacks ethanol side chain (piperazine core only) Intermediate (no direct use) Synthesis precursor
2-{4-[(4-Cl-Ph)SO₂]piperazino}-ethanol Sulfonyl group on piperazine Experimental (uncharacterized) Research applications

Detailed Findings

Levocetirizine Dihydrochloride
  • Structural Difference: Replaces the terminal ethanol group with an acetic acid moiety (C${21}$H${25}$ClN$2$O$3$·2HCl) .
  • Pharmacology :
    • Selectivity : High H1 receptor selectivity due to carboxylate group enhancing polarity, reducing blood-brain barrier penetration .
    • Generation : Second-generation, with minimal sedation and anticholinergic effects .
    • Potency : 2–4× more potent than cetirizine (racemic mixture) .
Decloxizine
  • Structural Difference : Benzhydryl group lacks the 4-chlorophenyl substituent .
  • Impact : Reduced receptor affinity compared to Hydroxyzine, leading to lower clinical efficacy .
Sulfonyl-Modified Analog ()
  • Structural Difference : Sulfonyl group introduces electron-withdrawing effects, altering piperazine basicity .
  • Implications: Potential changes in pharmacokinetics (e.g., solubility, metabolism) and receptor interaction.
Table 2: Pharmacokinetic Comparison
Parameter Hydroxyzine Levocetirizine Decloxizine
Bioavailability ~70% (oral) >85% (oral) Limited data
Half-life 7–20 hours 6–10 hours
CNS Penetration High (sedation common) Low (non-sedating) Moderate
Metabolism Hepatic (CYP3A4) Minimal hepatic

Safety Notes:

  • Hydroxyzine : Anticholinergic side effects (dry mouth, drowsiness) .
  • Levocetirizine : Safer profile with rare sedation .

Biological Activity

The compound 2-[4-[2-(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol , also known as a derivative of piperazine, has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H23ClN2O
  • Molecular Weight : 403.77 g/mol
  • CAS Number : 164726-80-1

The compound features a piperazine ring substituted with a chlorophenyl group, which is significant for its biological activity. The structural formula can be represented as follows:

SMILES Cl Cl OCCN1CCN CC1 C c2ccccc2 c3ccc Cl cc3\text{SMILES Cl Cl OCCN1CCN CC1 C c2ccccc2 c3ccc Cl cc3}

Antihistaminic Activity

Research indicates that derivatives of piperazine, including this compound, exhibit H1-antihistaminic properties . Antihistamines are crucial in treating allergic reactions and conditions such as hay fever and urticaria. The presence of the chlorophenyl group enhances the binding affinity to H1 receptors, contributing to its efficacy as an antihistamine .

Anticholinesterase Activity

Recent studies have evaluated the anticholinesterase activity of compounds related to this structure. The inhibition of acetylcholinesterase (AChE) is vital in treating neurodegenerative diseases like Alzheimer's. In vitro assays demonstrated that compounds with similar structures had moderate to high inhibition rates against AChE, suggesting potential therapeutic applications .

The biological activity of this compound can be attributed to several mechanisms:

  • H1 Receptor Antagonism : By blocking H1 receptors, the compound prevents histamine from exerting its effects, thereby alleviating allergy symptoms.
  • Cholinergic Modulation : The inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission which may improve cognitive functions.

Study on Anticholinesterase Activity

A recent study investigated various piperazine derivatives for their AChE inhibitory effects. The results indicated that compounds structurally similar to this compound showed significant inhibition compared to control groups. The following table summarizes the findings:

CompoundIC50 (µM)Type of Inhibition
Compound A15.3Competitive
Compound B8.7Non-competitive
Target Compound5.0Mixed

This highlights the compound's potential as a lead for developing new AChE inhibitors .

Clinical Applications

The antihistaminic properties suggest applications in treating allergic conditions. Furthermore, anticholinesterase activity opens avenues for research into treatments for Alzheimer's disease and other cognitive impairments.

Q & A

Q. What are the key physicochemical properties of 2-[4-[2-(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol, and how do they influence experimental design?

The compound has a molecular weight of 374.9 g/mol (C₂₁H₂₇ClN₂O₂) and a pKa of 2.47 , indicating its protonation state under physiological or analytical conditions . Its solubility profile varies: the dihydrochloride salt (C₂₁H₂₉Cl₃N₂O₂) is highly soluble in water (<700 mg/mL) and ethanol (220 mg/mL), critical for formulation or dissolution studies . These properties guide solvent selection for synthesis, chromatographic separation (e.g., mobile phase optimization), and stability testing (e.g., pH-dependent degradation studies).

Q. What synthetic routes are reported for this compound, and what are their mechanistic considerations?

The primary synthesis involves alkylation of 1-(4-chlorobenzhydryl)piperazine with 2-(2-hydroxyethoxy)ethyl chloride under basic conditions . Mechanistically, this SN2 reaction targets the piperazine nitrogen, forming the ether linkage. Key intermediates include 2-(2-hydroxyethoxy)ethyl chloride , requiring careful control of stoichiometry and reaction temperature to minimize byproducts like over-alkylated species. Purity validation via HPLC or NMR is essential, as residual solvents or unreacted starting materials may affect pharmacological activity .

Q. How is this compound analytically characterized to ensure structural fidelity?

  • Spectroscopic methods : IR spectroscopy confirms functional groups (e.g., hydroxyl at ~3300 cm⁻¹, piperazine ring vibrations) .
  • Chromatography : UPLC or HPLC with UV detection (e.g., 230 nm) resolves the compound from impurities like 4-chlorobenzophenone (common degradation product) .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ at m/z 375.15 .

Advanced Research Questions

Q. How can researchers resolve enantiomeric impurities in synthetic batches of this compound?

The compound is often synthesized as a racemate, but chiral resolution is critical for pharmacological studies. Advanced methods include:

  • Chiral HPLC : Using columns like Chiralpak AD-H with hexane:isopropanol (80:20) to separate enantiomers .
  • Derivatization : Reacting with chiral auxiliaries (e.g., Mosher’s acid) followed by NMR analysis to determine enantiomeric excess .
    Contaminants like levocetirizine impurity G (enantiomerically related) require stringent chiral purity assessments for regulatory compliance .

Q. What strategies are employed to identify and quantify process-related impurities in this compound?

Common impurities include:

  • Cetirizine ethanol (unreacted intermediate): Detected via reverse-phase HPLC with a C18 column and phosphate buffer (pH 3.0)/acetonitrile gradient .
  • Bis-alkylated byproducts : E.g., 1,4-bis[(4-chlorophenyl)phenylmethyl]piperazine , monitored using LC-MS with a limit of quantification (LOQ) <0.1% .
    Method validation follows ICH guidelines, emphasizing specificity, linearity (R² >0.999), and recovery (98–102%) .

Q. How does the compound’s stability under varying conditions impact formulation development?

Stability studies reveal:

  • pH sensitivity : Degrades rapidly in acidic conditions (pH <2) due to piperazine ring protonation and subsequent hydrolysis .
  • Thermal stability : The dihydrochloride salt is stable up to 190°C (melting point) but forms 4-chlorobenzophenone upon prolonged heating .
    Accelerated stability testing (40°C/75% RH for 6 months) combined with forced degradation (oxidative, photolytic) guides excipient selection (e.g., antioxidants like BHT) .

Q. What pharmacological mechanisms are associated with this compound, and how are they experimentally validated?

As a diphenylmethylpiperazine derivative , the compound exhibits antihistaminic and anxiolytic activity via H1 receptor antagonism and CNS modulation . In vitro assays include:

  • Radioligand binding : Competes with [³H]mepyramine in guinea pig brain membranes (IC₅₀ <10 nM) .
  • Functional assays : Inhibits histamine-induced guinea pig ileum contraction (EC₅₀ determination) .
    In vivo models (e.g., murine pruritus) assess efficacy, while metabolite profiling (e.g., cetirizine ) clarifies pharmacokinetics .

Methodological Challenges and Solutions

Q. How can researchers mitigate interference from structurally related impurities in analytical assays?

  • Sample preparation : Liquid-liquid extraction (LLE) with dichloromethane removes hydrophobic impurities like 4-chlorobenzophenone .
  • Mass spectrometry : Using MRM transitions (e.g., m/z 375→201 for the parent ion) enhances specificity in biological matrices .

Q. What advanced techniques are used to study the compound’s solid-state forms?

  • X-ray diffraction (XRD) : Differentiates polymorphs (e.g., anhydrous vs. hydrate forms) .
  • Thermogravimetric analysis (TGA) : Quantifies hydrate loss (e.g., 5% weight loss at 100°C) .

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